molecular formula C20H26N2O8 B11828572 1-Benzyl-3-methylpiperazine difumarate

1-Benzyl-3-methylpiperazine difumarate

Cat. No.: B11828572
M. Wt: 422.4 g/mol
InChI Key: LPLXYJNNTACDJH-LVEZLNDCSA-N
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Description

1-Benzyl-3-methylpiperazine difumarate is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-3-methylpiperazine difumarate can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and desired application.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-methylpiperazine difumarate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions may vary, but they typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Benzyl-3-methylpiperazine difumarate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.

    Biology: It is employed in the study of biological processes and interactions, particularly in the context of neurotransmitter systems.

    Medicine: It has potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methylpiperazine difumarate involves its interaction with molecular targets and pathways. It acts on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction leads to changes in neurotransmitter levels and signaling pathways, which can result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: A compound with similar structural features but lacking the methyl group.

    3-Methylpiperazine: A compound with a similar piperazine ring but without the benzyl group.

    1-Benzyl-4-methylpiperazine: A compound with a similar structure but with the methyl group at a different position.

Uniqueness

1-Benzyl-3-methylpiperazine difumarate is unique due to its specific combination of benzyl and methyl groups on the piperazine ring

Properties

Molecular Formula

C20H26N2O8

Molecular Weight

422.4 g/mol

IUPAC Name

1-benzyl-3-methylpiperazine;(E)-but-2-enedioic acid

InChI

InChI=1S/C12H18N2.2C4H4O4/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12;2*5-3(6)1-2-4(7)8/h2-6,11,13H,7-10H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

LPLXYJNNTACDJH-LVEZLNDCSA-N

Isomeric SMILES

CC1NCCN(C1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1CN(CCN1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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